Isobutrin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutrin can be isolated from the flowers of Butea monosperma through preparative thin layer chromatography. The purity and molecular weight of this compound are determined using liquid chromatography and mass spectrometry analysis .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the flowers of Butea monosperma using solvents such as petroleum ether and ethyl acetate. The extract is then purified through various chromatographic techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Isobutrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds, which exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Inflammatory Effects

Isobutrin has been identified as a potent inhibitor of the IκB kinase complex, which plays a crucial role in the activation of NF-κB, a transcription factor involved in inflammatory responses. Research indicates that this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in human mast cells (HMC-1) activated by phorbol 12-myristate 13-acetate and calcium ionophore A23187. This inhibition occurs through the modulation of NF-κB signaling pathways, highlighting its potential therapeutic value for treating inflammatory diseases .

1.2 Cancer Therapeutics

In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in cervical cancer models, this compound treatment resulted in reduced tumor growth and enhanced apoptosis markers when evaluated using xenograft mouse models. The compound's mechanism involves the suppression of the PI3K/AKT signaling pathway, which is critical for cancer cell survival and proliferation .

Optoelectronic Applications

This compound serves as an eco-friendly sensitizer in optoelectronic applications. It is characterized as a bright yellow pigment belonging to the chalcone class and has been studied for its potential use in dye-sensitized solar cells (DSSCs). The chelation of this compound with titanium ions leads to the formation of a stable dye-titanium dioxide complex that exhibits strong charge transfer properties in the visible spectrum. This property makes it a promising candidate for enhancing the efficiency of solar energy conversion technologies .

Summary of Case Studies

Mecanismo De Acción

Isobutrin exerts its effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in activated human mast cells. This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) production. This compound also inhibits the IκB kinase complex activity, preventing the degradation of IκBα and subsequent activation of NF-κB .

Comparación Con Compuestos Similares

Butrin: Another polyphenolic compound found in Butea monosperma, butrin has similar pharmacological properties but is less potent than isobutrin in inhibiting NF-κB activation.

Butein: This compound also exhibits anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological activities.

Uniqueness of this compound: this compound is unique due to its higher potency in inhibiting NF-κB activation compared to butrin and butein. This makes it a more effective compound for modulating inflammatory responses and potentially treating related diseases .

Propiedades

IUPAC Name |

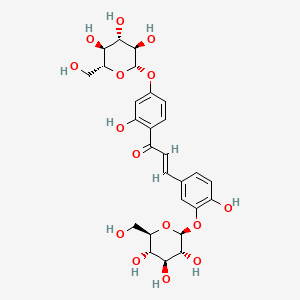

(E)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c28-9-18-20(33)22(35)24(37)26(41-18)39-12-3-4-13(16(32)8-12)14(30)5-1-11-2-6-15(31)17(7-11)40-27-25(38)23(36)21(34)19(10-29)42-27/h1-8,18-29,31-38H,9-10H2/b5-1+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTWNDIAAITUKR-KUUXHJTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-01-6 | |

| Record name | Isobutrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.